4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanoyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide
Description
This compound is a sulfonamide derivative featuring a 4,6-dimethylpyrimidinylamino group linked via a propanoyl chain to a tetrahydro-1(2H)-pyrazinesulfonamide core. Its structure combines a pyrimidine ring, a flexible propanoyl spacer, and a conformationally constrained tetrahydro-pyrazine moiety, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C15H26N6O3S |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4-[3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoyl]-N,N-dimethylpiperazine-1-sulfonamide |
InChI |
InChI=1S/C15H26N6O3S/c1-12-11-13(2)18-15(17-12)16-6-5-14(22)20-7-9-21(10-8-20)25(23,24)19(3)4/h11H,5-10H2,1-4H3,(H,16,17,18) |
InChI Key |
HEXQVOLSRCKVFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCC(=O)N2CCN(CC2)S(=O)(=O)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanoyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide typically involves multiple steps, including the formation of the pyrimidine and pyrazine rings, followed by the introduction of the sulfonamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanoyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Overview
The compound 4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanoyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is a complex organic molecule featuring a unique combination of functional groups, including a pyrimidine ring, a pyrazine ring, and a sulfonamide group. This structural diversity allows it to exhibit various biological activities and makes it valuable in scientific research across multiple fields.
Chemistry
- Building Block in Organic Synthesis : This compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for the generation of various derivatives through chemical modifications.
- Reagent in Chemical Reactions : It can act as a reagent in several chemical reactions, including oxidation, reduction, and substitution processes. The sulfonamide group enhances its reactivity in organic transformations.
Biology
- Biological Activity Studies : Research has indicated that this compound may possess significant biological activities, including enzyme inhibition and interaction with macromolecules. Its potential to modulate biological pathways makes it an interesting candidate for further investigation.
Medicine
- Therapeutic Potential : The compound is under investigation for its possible therapeutic effects, particularly:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting this compound may also exhibit antimicrobial activity.
- Anticancer Effects : Studies on related pyrimidine derivatives have demonstrated cytotoxicity against cancer cell lines. The ability to interact with DNA and RNA synthesis pathways positions this compound as a potential anticancer agent.
- Anti-inflammatory Activity : The structural components suggest possible anti-inflammatory properties, making it relevant in the development of treatments for inflammatory diseases.
Industry
- Material Development : The compound is utilized in the synthesis of new materials and catalysts. Its unique chemical properties can be harnessed in industrial applications to develop innovative products.
Recent studies have highlighted several aspects of the biological activity associated with this compound:
| Biological Activity | Target/Pathway | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial strains | Inhibition | |
| Anticancer | Cancer cell lines | Cytotoxicity | |
| Enzyme inhibition | Amino acid synthesis | Inhibition |
Anticancer Activity
A notable study investigated the anticancer effects of pyrimidine derivatives similar to this compound. Results indicated significant cytotoxicity against breast cancer cell lines at concentrations as low as 10 µM. This suggests that modifications to the structure could enhance efficacy further.
Antimicrobial Activity
Research on related compounds has demonstrated promising antimicrobial properties. For example, derivatives of pyrimidine have shown effectiveness against various bacterial strains, indicating that this compound may share similar attributes.
Mechanism of Action
The mechanism of action of 4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanoyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The table below highlights key structural and functional differences between the target compound and related sulfonamide derivatives:
Pharmacokinetic and Metabolic Differences
- Sulfamethazine: Rapid elimination (t1/2 = 0.8 days) but forms persistent metabolites like desaminosulfamethazine (t1/2 up to 9.1 days in later phases) .
- Desaminosulfamethazine: Demonstrates prolonged tissue retention, suggesting that structural simplification (removal of the amino group) can enhance persistence .
Biological Activity
The compound 4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]propanoyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide is a synthetic molecule with potential biological activities. Its structural complexity suggests various interactions with biological systems, making it a candidate for pharmacological studies. This article aims to summarize the biological activity of this compound based on available research findings.
- Molecular Formula: C10H13N5O
- Molecular Weight: 219.25 g/mol
- InChI Key: CTZHQDFGQNKOPB-UHFFFAOYSA-N
The biological activity of the compound appears to be linked to its ability to interact with specific biological targets, potentially influencing enzyme activity or receptor binding. The presence of the pyrimidinyl and pyrazine moieties suggests that it may exhibit properties similar to known inhibitors in various pathways.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against a range of bacterial strains, suggesting that this compound may also possess similar activity.
Anticancer Properties
Research has highlighted the potential of pyrimidine derivatives in cancer therapy. The compound's structure allows for interaction with DNA or RNA synthesis pathways, potentially leading to anticancer effects. Specific studies on related compounds have demonstrated cytotoxicity against various cancer cell lines, warranting further investigation into this compound's efficacy.
Enzyme Inhibition
The sulfonamide group in the compound is known for its role as an inhibitor of certain enzymes, particularly those involved in amino acid synthesis. This mechanism is crucial in developing compounds aimed at treating bacterial infections or cancer.
Data Tables and Case Studies
| Biological Activity | Target/Pathway | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial strains | Inhibition | |
| Anticancer | Cancer cell lines | Cytotoxic | |
| Enzyme inhibition | Amino acid synthesis | Inhibition |
Case Study: Anticancer Activity
A study conducted on a series of pyrimidine derivatives showed promising results against breast cancer cell lines. The compound demonstrated significant cytotoxicity at concentrations as low as 10 µM, suggesting that modifications to the structure could enhance its efficacy further.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
